N-Boc-thiourea N-Boc-thiourea
Brand Name: Vulcanchem
CAS No.: 268551-65-1
VCID: VC2340283
InChI: InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
SMILES: CC(C)(C)OC(=O)NC(=S)N
Molecular Formula: C6H12N2O2S
Molecular Weight: 176.24 g/mol

N-Boc-thiourea

CAS No.: 268551-65-1

Cat. No.: VC2340283

Molecular Formula: C6H12N2O2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-thiourea - 268551-65-1

Specification

CAS No. 268551-65-1
Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
IUPAC Name tert-butyl N-carbamothioylcarbamate
Standard InChI InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
Standard InChI Key JKXQTODLIZBUDE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(=S)N
Canonical SMILES CC(C)(C)OC(=O)NC(=S)N

Introduction

Chemical Identity and Structure

N-Boc-thiourea, also known as tert-butyl N-carbamothioylcarbamate, is an organosulfur compound with a thiourea moiety protected by a tert-butoxycarbonyl (Boc) group. This compound represents an important building block in organic synthesis and medicinal chemistry.

Basic Chemical Data

The fundamental chemical identity of N-Boc-thiourea is characterized by the following properties:

PropertyValue
CAS Number268551-65-1
Molecular FormulaC₆H₁₂N₂O₂S
Molecular Weight176.23 g/mol
SMILESCC(C)(C)OC(=O)NC(=S)N
InChIInChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
InChIKeyJKXQTODLIZBUDE-UHFFFAOYSA-N

Table 1: Chemical identity parameters of N-Boc-thiourea

Structural Characteristics

N-Boc-thiourea features a central thiocarbonyl group (C=S) connected to two nitrogen atoms. One nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the other nitrogen carries hydrogen atoms. This structural arrangement creates a unique reactivity profile that makes the compound valuable in synthetic organic chemistry.

Physical Properties

The physical state of N-Boc-thiourea is typically a white solid. Its predicted collision cross-section properties, which are relevant for mass spectrometry analysis, have been determined for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.06923140.6
[M+Na]⁺199.05117146.7
[M+NH₄]⁺194.09577146.8
[M+K]⁺215.02511142.5
[M-H]⁻175.05467138.9
[M+Na-2H]⁻197.03662141.6
[M]⁺176.06140141.0
[M]⁻176.06250141.0

Table 2: Predicted collision cross-section data for N-Boc-thiourea

Synthesis Methods

N-Boc-thiourea can be synthesized through various approaches, with the most common methods involving the protection of thiourea with a Boc group.

Standard Preparation Method

The most widely employed method for synthesizing N-Boc-thiourea involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base:

  • Thiourea is treated with Boc₂O in the presence of a base such as triethylamine

  • The reaction typically proceeds under mild conditions

  • The product is isolated via recrystallization or column chromatography

Industrial Scale Production

For larger scale production, similar synthetic routes are employed but with adaptations for efficiency and scale:

  • Automated reactors are utilized for precise control of reaction parameters

  • Reaction conditions are optimized to ensure high yield and purity

  • Purification methods are adapted for industrial-scale operations

Chemical Reactions

N-Boc-thiourea participates in numerous chemical transformations, making it a versatile reagent in organic synthesis.

Guanylation Reactions

One of the most significant applications of N-Boc-thiourea and its di-Boc analog is in guanylation reactions to form guanidines.

Iodine-Catalyzed Guanylation

A notable methodology involves iodine-catalyzed guanylation of primary amines:

  • N,N′-di-Boc-thiourea (66 mg, 0.24 mmol) is dissolved in toluene (2 mL)

  • Primary amine (0.2 mmol), I₂ (5 mg, 0.02 mmol), and 70% aqueous TBHP (39 mg, 0.3 mmol) are added sequentially

  • The reaction mixture is stirred at room temperature for 0.5-12 hours

  • After consumption of the amine, the product is isolated via extraction and column chromatography

This method is particularly effective for both electronically and sterically deactivated primary anilines, with yields ranging from 40-99%. The oxidation of HI byproduct by TBHP eliminates the need for an extra base, which is advantageous for preventing protonation of substrates .

Thiazole Formation

N-Boc-thiourea derivatives can undergo reactions with α-halo ketones to form thiazole moieties:

  • N-Terminally modified α-thiourea peptides are synthesized using N,N′-di-Boc-thiourea

  • These thiourea products undergo quantitative reactions with α-halo ketones

  • The resulting thiazoles can be obtained in excellent purities and yields

Peptide Modification

N-Boc-thiourea and its derivatives have been utilized for solid-phase synthesis of peptide thioureas:

  • N-Terminally modified α-thiourea peptides can be selectively synthesized on solid support

  • The reaction employs N,N′-di-Boc-thiourea and Mukaiyama's reagent (2-chloro-1-methyl-pyridinium iodide)

  • This N-terminal modification applies to all 20 proteinogenic amino acid residues on commonly used resins for solid-phase synthesis

Applications in Organic Synthesis

N-Boc-thiourea has found diverse applications in organic synthesis, particularly in the preparation of compounds with biological significance.

Guanidine Synthesis

One of the primary applications of N-Boc-thiourea is in the synthesis of guanidines, which are important structural motifs in many bioactive compounds:

  • Traditional methods for guanylation often employ HgCl₂ as a promoter, which presents environmental concerns

  • Alternative methods using N-Boc-thiourea with cyanuric chloride (TCT) as an activating reagent provide an environmentally friendly approach

  • This methodology enables the conversion of diverse amines to N,N′-di-Boc-protected guanidines

Macrocycle Formation

N-Boc-thiourea derivatives have been employed in the synthesis of thiazole-containing peptide macrocycles:

  • When strategically installed between two alkene moieties, thiazole cores derived from thiourea reactions can be embedded in peptide macrocycles

  • This is achieved via Ru-catalyzed ring-closing metathesis reactions

  • Various 15-17 membered macrocycles are accessible in all diastereomeric forms using this methodology

Catalytic Applications

Research has demonstrated that N-Boc-thiourea and related compounds have significant catalytic properties:

  • Cinchona-based bifunctional thiourea derivatives serve as effective organocatalysts

  • These catalysts have been utilized in enantioselective aza-Friedel-Crafts reactions of 1-naphthol with isatin-derived N-Boc ketimines

  • These reactions typically produce derivatives of Betti base with excellent enantioselectivities (95-99%) and high yields (up to 99%)

Structure-Activity Relationships

Understanding the structural features of N-Boc-thiourea that influence its reactivity is crucial for optimizing its applications.

Influence of Boc Group

The tert-butoxycarbonyl (Boc) protecting group significantly influences the reactivity of the thiourea moiety:

  • The Boc group enhances the stability of the thiourea structure

  • It modulates the nucleophilicity of the sulfur atom and the adjacent nitrogen

  • The presence of the Boc group also affects the acidity of the remaining NH protons, influencing the compound's ability to participate in hydrogen bonding and catalysis

Reactivity Patterns

The reactivity of N-Boc-thiourea is largely determined by the properties of its functional groups:

  • The thiocarbonyl group (C=S) serves as a site for nucleophilic attack

  • The NH groups can participate in hydrogen bonding, which is important for catalytic applications

  • The Boc group can be cleaved under acidic conditions, providing a means for deprotection in synthetic sequences

Analytical Methods

Several analytical techniques are employed for the characterization and analysis of N-Boc-thiourea and its derivatives.

Spectroscopic Analysis

NMR spectroscopy is particularly useful for characterizing N-Boc-thiourea and its derivatives:

  • ¹H NMR typically shows signals for the tert-butyl group around δ 1.5 ppm

  • The NH protons typically appear as broad signals at higher chemical shifts

  • ¹³C NMR shows characteristic signals for the thiocarbonyl carbon (~δ 180 ppm) and the carbonyl carbon of the Boc group (~δ 155 ppm)

Chromatographic Methods

Purification and analysis of N-Boc-thiourea and its derivatives often involve chromatographic techniques:

  • Column chromatography on silica gel using mixtures of ethyl acetate and petroleum ether (typical ratio 1:9)

  • Thin-layer chromatography (TLC) for reaction monitoring, often using ninhydrin to visualize amine-containing compounds

  • High-performance liquid chromatography (HPLC) for analytical and preparative purposes

Recent Research Developments

Recent years have seen significant advances in the chemistry of N-Boc-thiourea and related compounds.

Catalytic Methods

Innovative catalytic methods have been developed for reactions involving N-Boc-thiourea:

  • Iodine-catalyzed guanylation of amines using N,N′-di-Boc-thiourea with TBHP as an oxidant

  • This method avoids the use of toxic mercury compounds traditionally employed in guanylation reactions

  • The methodology is particularly effective for electronically and sterically deactivated primary anilines

Mechanistic Studies

Recent research has provided insights into the mechanisms of reactions involving N-Boc-thiourea:

  • NMR studies have been performed to examine the formation of complexes between N-Boc-thiourea derivatives, amines, and catalysts

  • Computational studies have revealed the origin of stereoselectivity in reactions catalyzed by thiourea derivatives

  • These mechanistic insights have facilitated the rational design of more efficient synthetic protocols

Sustainable Chemistry

Current research trends emphasize more sustainable approaches to chemistry involving N-Boc-thiourea:

  • Development of mercury-free protocols for guanylation reactions

  • Use of cyanuric chloride (TCT) as an environmentally friendly alternative to traditional activating agents

  • Implementation of catalytic methods that reduce the amount of reagents required

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